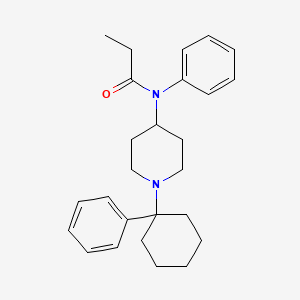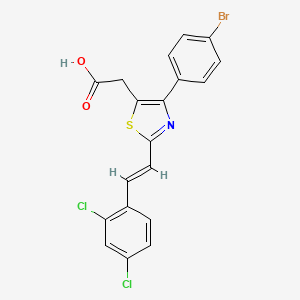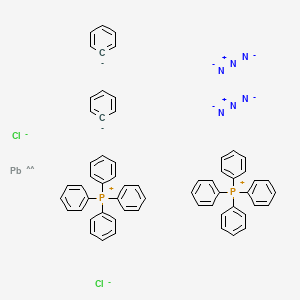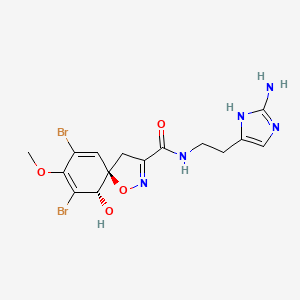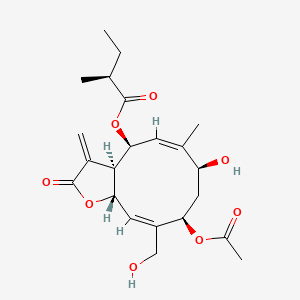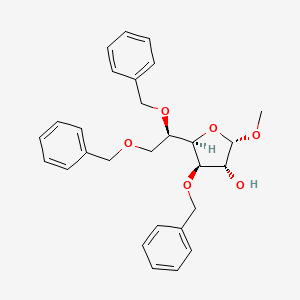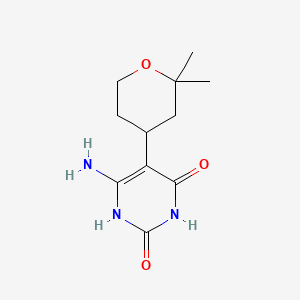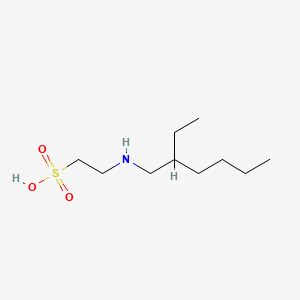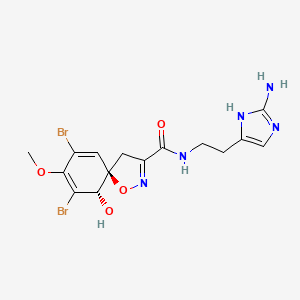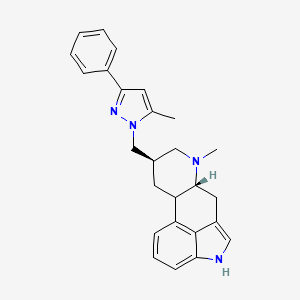
1-Piperazineacetic acid, 4-methyl-, 2-(bis(4-fluorophenyl)hydroxyacetyl)hydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 1-Piperazineacetic acid, 4-methyl-, 2-(bis(4-fluorophenyl)hydroxyacetyl)hydrazide involves several steps. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts. This reaction typically occurs under basic conditions and involves the formation of a piperazine ring . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
1-Piperazineacetic acid, 4-methyl-, 2-(bis(4-fluorophenyl)hydroxyacetyl)hydrazide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Scientific Research Applications
This compound has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Medicine: It may be explored for its therapeutic potential in treating various diseases.
Industry: It can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-Piperazineacetic acid, 4-methyl-, 2-(bis(4-fluorophenyl)hydroxyacetyl)hydrazide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved can vary depending on the specific application and context .
Comparison with Similar Compounds
1-Piperazineacetic acid, 4-methyl-, 2-(bis(4-fluorophenyl)hydroxyacetyl)hydrazide can be compared with other similar compounds, such as:
1-Piperazineacetic acid, 4-methyl-, 2-(bis(4-chlorophenyl)hydroxyacetyl)hydrazide: This compound has a similar structure but with chlorine atoms instead of fluorine atoms.
1-Piperazineacetic acid, 4-methyl-, 2-(bis(4-bromophenyl)hydroxyacetyl)hydrazide: This compound contains bromine atoms instead of fluorine atoms. The uniqueness of this compound lies in its specific fluorine substitutions, which can influence its chemical properties and biological activity.
Properties
CAS No. |
128156-88-7 |
|---|---|
Molecular Formula |
C21H24F2N4O3 |
Molecular Weight |
418.4 g/mol |
IUPAC Name |
2,2-bis(4-fluorophenyl)-2-hydroxy-N'-[2-(4-methylpiperazin-1-yl)acetyl]acetohydrazide |
InChI |
InChI=1S/C21H24F2N4O3/c1-26-10-12-27(13-11-26)14-19(28)24-25-20(29)21(30,15-2-6-17(22)7-3-15)16-4-8-18(23)9-5-16/h2-9,30H,10-14H2,1H3,(H,24,28)(H,25,29) |
InChI Key |
AIYYQMPYLNMORD-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)CC(=O)NNC(=O)C(C2=CC=C(C=C2)F)(C3=CC=C(C=C3)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



